1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine
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Overview
Description
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is a chemical compound with the molecular formula C13H18N It is a derivative of acridine, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine typically involves the hydrogenation of acridine derivatives. One common method is the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
Acridine+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Acridine derivatives.
Reduction: Fully saturated amines.
Substitution: N-substituted acridine derivatives.
Scientific Research Applications
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and polymers.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4-Tetrahydroacridine: A partially hydrogenated derivative with different reactivity.
9-Aminoacridine: Another derivative with an amino group at a different position.
Uniqueness
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is unique due to its fully saturated structure and the presence of an amine group at the 9-position. This combination of features gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1,2,3,4,4a,9,9a,10-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7,10,12-13,15H,2,4,6,8,14H2 |
InChI Key |
YMARJEOBMNZAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
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